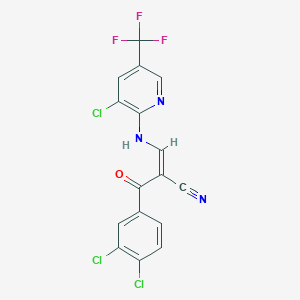

2-((3,4-Dichlorophenyl)carbonyl)-3-((3-chloro-5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile

Description

This compound features a complex structure combining a 3,4-dichlorophenyl carbonyl group and a 3-chloro-5-(trifluoromethyl)pyridylamino moiety linked via a propenenitrile backbone. The dichlorophenyl group is a common motif in agrochemicals, contributing to hydrophobic interactions and target binding, while the trifluoromethylpyridyl group enhances metabolic stability and electron-withdrawing properties .

Properties

IUPAC Name |

(Z)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(3,4-dichlorobenzoyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7Cl3F3N3O/c17-11-2-1-8(3-12(11)18)14(26)9(5-23)6-24-15-13(19)4-10(7-25-15)16(20,21)22/h1-4,6-7H,(H,24,25)/b9-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPFDJRTUCEPPU-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(=CNC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(=O)/C(=C\NC2=C(C=C(C=N2)C(F)(F)F)Cl)/C#N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7Cl3F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3,4-Dichlorophenyl)carbonyl)-3-((3-chloro-5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile , commonly referred to as compound ARB66648 , is a synthetic organic molecule with potential biological activities. It belongs to a class of compounds that have garnered attention for their therapeutic potential, particularly in the fields of antifungal and antibacterial research.

- Molecular Formula : C16H7Cl3F3N3O

- Molecular Weight : 420.6 g/mol

- CAS Number : [6771144]

Biological Activity Overview

Research into the biological activity of this compound has highlighted its potential efficacy against various pathogens. This section summarizes key findings from recent studies.

Antifungal Activity

A study published in the Molecules journal assessed the antifungal properties of various compounds, including ARB66648. The results indicated that:

- The compound exhibited significant inhibitory effects against Botrytis cinerea, with an effective concentration (EC50) of approximately 14.44 µg/mL , which is considerably potent compared to established antifungals like pyraclostrobin .

| Compound | Pathogen | EC50 (µg/mL) |

|---|---|---|

| ARB66648 | Botrytis cinerea | 14.44 |

| Pyraclostrobin | Botrytis cinerea | 81.4 |

Antibacterial Activity

In another study, the compound was evaluated for its antibacterial properties against several strains of bacteria. The findings revealed:

- Moderate antibacterial activity was observed, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

Toxicity Assessment

The toxicity profile of ARB66648 was investigated using zebrafish embryos as a model organism. The study reported:

- A significant mortality rate at concentrations above 50 µg/mL , indicating a need for caution in therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing compound efficacy. The following points summarize key observations:

- Substituents on the Phenyl Ring : The presence of chlorine and trifluoromethyl groups enhances biological activity.

- Pyridine Moiety : The incorporation of a pyridine ring contributes positively to antifungal activity, suggesting that modifications in this area could lead to improved efficacy .

Case Studies

- Case Study 1 : A recent experiment involved modifying the structure of ARB66648 by altering substituents on the phenyl group, which resulted in derivatives with enhanced antifungal properties.

- Case Study 2 : In vivo studies using animal models demonstrated that ARB66648 reduced fungal load significantly compared to untreated controls, reinforcing its potential as a therapeutic agent.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-((3,4-Dichlorophenyl)carbonyl)-3-((3-chloro-5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile exhibit significant anticancer properties. Studies conducted by the National Cancer Institute (NCI) have shown that related compounds demonstrate high levels of antimitotic activity against various human tumor cell lines. For instance, compounds with similar structures have been evaluated for their growth inhibition rates, with some achieving mean GI50 values indicative of strong anticancer potential .

Antimicrobial Activity

The compound's structural analogs have also been evaluated for antimicrobial activity. In vitro studies suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays are commonly used to assess their effectiveness against pathogenic microorganisms .

Case Studies

- Antitumor Activity Assessment :

- Antimicrobial Efficacy :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups (like trifluoromethyl and dichlorophenyl) is believed to enhance the compound's reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs include pesticides with dichlorophenyl or trifluoromethylpyridyl groups, as well as enenitrile derivatives. Below is a comparative analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.